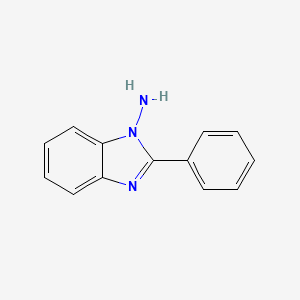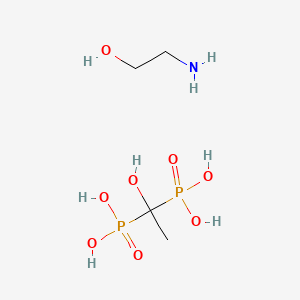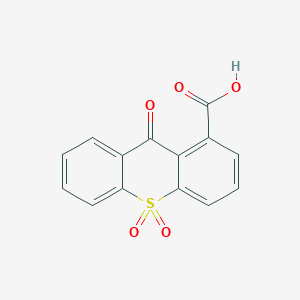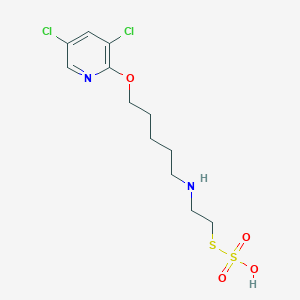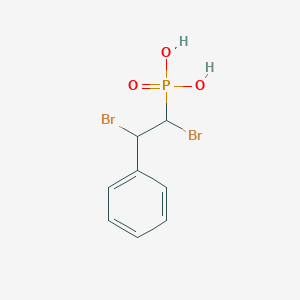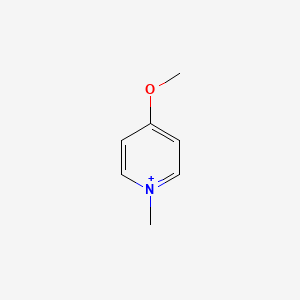
Calcium erbium fluoride (1/1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium erbium fluoride (1/1/5) is a compound consisting of calcium, erbium, and fluoride ions. This compound is notable for its unique optical and electronic properties, which make it valuable in various scientific and industrial applications. The presence of erbium ions imparts specific luminescent characteristics, making it useful in fields such as photonics and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium erbium fluoride can be synthesized through various methods, including solid-state reactions and co-precipitation techniques. One common method involves mixing calcium fluoride and erbium fluoride in stoichiometric ratios, followed by heating the mixture to high temperatures to facilitate the reaction. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure purity.
Industrial Production Methods: In industrial settings, calcium erbium fluoride is often produced using high-temperature furnaces where the raw materials are combined and heated to form the desired compound. The process may involve additional steps such as purification and crystallization to achieve the required quality and consistency.
Chemical Reactions Analysis
Types of Reactions: Calcium erbium fluoride primarily undergoes substitution and complexation reactions. These reactions are influenced by the presence of fluoride ions, which can act as ligands and form complexes with various metal ions.
Common Reagents and Conditions: Typical reagents used in reactions involving calcium erbium fluoride include acids, bases, and other fluoride-containing compounds. The reactions are often carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products: The major products formed from reactions involving calcium erbium fluoride depend on the specific reagents and conditions used. For example, reacting with strong acids may result in the formation of soluble erbium salts, while reactions with bases can lead to the precipitation of erbium hydroxides.
Scientific Research Applications
Calcium erbium fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other erbium-containing compounds and materials.
Biology: Employed in bioimaging and as a contrast agent due to its luminescent properties.
Medicine: Investigated for potential use in targeted drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of optical fibers, lasers, and other photonic devices due to its ability to emit light at specific wavelengths.
Mechanism of Action
The mechanism by which calcium erbium fluoride exerts its effects is primarily related to the electronic transitions of the erbium ions. When erbium ions are excited by an external energy source, they can emit light at characteristic wavelengths. This property is exploited in various applications, such as in lasers and optical amplifiers. The molecular targets and pathways involved include the electronic states of the erbium ions and their interactions with the surrounding lattice.
Comparison with Similar Compounds
Calcium erbium fluoride can be compared with other similar compounds, such as:
Erbium-doped calcium fluoride: Similar in composition but with varying erbium concentrations, affecting their optical properties.
Erbium-doped yttrium aluminum garnet (YAG): Used in laser applications, offering different emission wavelengths and efficiencies.
Erbium-doped silica fibers: Commonly used in telecommunications for signal amplification.
The uniqueness of calcium erbium fluoride lies in its specific combination of calcium and erbium ions, which provides distinct luminescent properties and makes it suitable for specialized applications in photonics and material science.
Properties
CAS No. |
53801-56-2 |
|---|---|
Molecular Formula |
CaErF5 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
calcium;erbium(3+);pentafluoride |
InChI |
InChI=1S/Ca.Er.5FH/h;;5*1H/q+2;+3;;;;;/p-5 |
InChI Key |
XSGAIQDWRBNSGK-UHFFFAOYSA-I |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[Ca+2].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


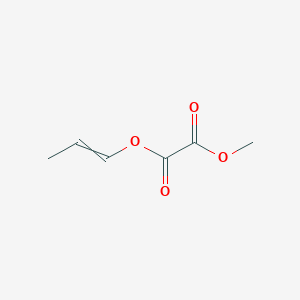
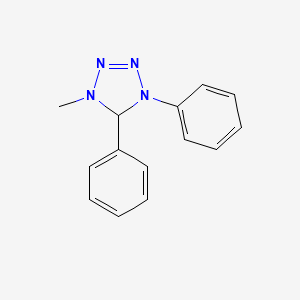
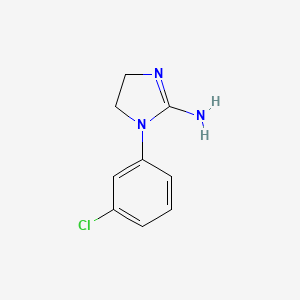
methanone](/img/structure/B14652672.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)

